molecular formula C8H5ClF3NO B1364801 4-Chloro-2-(trifluoromethyl)benzamide CAS No. 886496-79-3

4-Chloro-2-(trifluoromethyl)benzamide

Cat. No.: B1364801
CAS No.: 886496-79-3
M. Wt: 223.58 g/mol
InChI Key: MRURROGSGQQKOB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 886496-79-3 . It has a molecular weight of 223.58 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A synthetic method of 2-trifluoromethyl benzamide has been disclosed in a patent . The method involves using 2,3-dichlorotrifluorotoluene as a raw material to prepare 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution. The 2-fluoro-6-cyano trifluorotoluene is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

1. Precursor for Antituberculosis Drug Synthesis

4-Chloro-2-(trifluoromethyl)benzamide serves as a precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, which are emerging as promising candidates for antituberculosis drugs. The structural characterization of these compounds contributes to the development of new antituberculosis medications (Richter et al., 2021).

2. Anti-Tubercular Activity

Compounds derived from this compound demonstrate significant anti-tubercular activity. Novel derivatives synthesized using this compound have shown promising in vitro activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

3. Role in Organic Chemistry

In the field of organic chemistry, this compound is instrumental in studies related to deprotonation of benzamides and the formation of lithio derivatives. This contributes to a deeper understanding of chemical reactions and compound formation (Rebstock et al., 2004).

4. Analysis of Biological Activity

The compound has been used in the synthesis of various benzamides to investigate their biological activities against mycobacterial, bacterial, and fungal strains. This includes assessing their inhibitory activity on photosynthetic electron transport in chloroplasts (Imramovský et al., 2011).

5. Study of Electronic and Dielectric Properties

This compound has been the subject of studies exploring electronic and dielectric properties of chlorinated phenyl benzamides. This contributes to advancements in materials science, particularly in understanding semiconductor and photonic band gap materials (Sreepad, 2016).

6. Insecticidal Applications

Derivatives of this compound show potential in controlling mosquito populations, demonstrating their applicability in public health and agriculture (Schaefer et al., 1978).

7. Crystalline Structure Analysis

The compound has been used in the preparation and characterization of various crystalline forms, contributing to the pharmaceutical industry's understanding of drug formulation and stability (Yanagi et al., 2000).

8. Electrophilic Properties Investigation

Research on this compound derivatives explores their electrophilic properties and potential mutagenicity, contributing to the field of biochemistry and pharmacology (Overton et al., 1986).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl group-containing compounds, such as “4-Chloro-2-(trifluoromethyl)benzamide”, have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “this compound” and similar compounds may have wide application prospects in the fields of medicine, electronics, agrochemicals, and catalysis .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . Understanding these molecular mechanisms is essential for developing targeted therapies and exploring the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior . Detailed studies on these metabolic pathways are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are important for understanding how the compound exerts its effects and for developing targeted delivery systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURROGSGQQKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397247
Record name 4-Chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-79-3
Record name 4-Chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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